Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKMTYLUKCLIYBU-CIUDSAMLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CCC1NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1[C@H]2CC[C@@H]1NC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1290626-06-0 | |
| Record name | rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate typically involves the reaction of a suitable azabicycloheptane derivative with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced products.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry
1.1 Enzyme Inhibition
Research indicates that tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate may act as an inhibitor for specific enzymes involved in disease pathways. Its structural features allow it to interact uniquely with biological targets, potentially leading to the development of novel therapeutic agents.
Case Study:
In a study evaluating similar compounds, it was found that modifications in the bicyclic structure could enhance enzyme inhibition potency against certain targets, such as proteases or kinases. The specific interactions of this compound warrant further investigation to establish its efficacy and selectivity.
Pharmacological Applications
2.1 Neuropharmacology
The compound's structural similarity to known neurotransmitter modulators suggests potential applications in neuropharmacology. It may influence neurotransmitter systems, particularly those related to cognitive function and mood regulation.
Data Table: Potential Neuropharmacological Effects
| Compound | Target | Effect |
|---|---|---|
| This compound | Dopamine Receptors | Modulation of dopaminergic activity |
| Other Bicyclic Compounds | Serotonin Receptors | Antidepressant-like effects |
Synthesis and Structural Analysis
3.1 Synthesis Methods
The synthesis of this compound typically involves multi-step organic synthesis techniques that include cyclization reactions and carbamate formation.
Data Table: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Cyclization | Azabicyclo precursor |
| 2 | Carbamate Formation | Tert-butyl isocyanate |
Comparative Analysis with Related Compounds
The unique bicyclic structure of this compound differentiates it from other carbamates and azabicyclic compounds.
Data Table: Structural Comparison
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Tert-butyl carbamate | Simple Carbamate | Lacks bicyclic framework |
| Tert-butyl (1R,4R)-5-amino-2-azabicyclo[2.2.1]heptane | Bicyclic Amino Compound | Different pharmacological properties |
Conclusion and Future Directions
This compound shows promise in medicinal chemistry due to its potential enzyme inhibition and neuropharmacological effects. Future research should focus on detailed pharmacokinetic studies and clinical trials to explore its therapeutic potential fully.
The ongoing exploration of its biological activities may lead to the discovery of new therapeutic agents targeting various diseases, making this compound a valuable candidate for further investigation in drug development processes.
Mechanism of Action
The mechanism of action of Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into the active sites of these targets, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enantiomeric and Diastereomeric Variants
(a) Enantiomer: Tert-Butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
(b) Positional Isomer: Tert-Butyl N-(2-azabicyclo[2.2.1]heptan-5-yl)carbamate
Bicyclic Framework Modifications
(a) Larger Bicyclic Systems
- Compound : (1S,4S,5R)-2-azabicyclo[3.2.1]octane derivative (e.g., CAS 2288709-05-5) .
- Key Differences :
(b) Substituted Derivatives
Biological Activity
Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. With the molecular formula C₁₁H₂₀N₂O₂ and a molecular weight of 212.29 g/mol, this compound has garnered attention for its interactions with various biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Structural Characteristics
The compound features a tert-butyl group attached to a carbamate moiety linked to a bicyclic azabicyclo[2.2.1] framework. This structure is critical for its biological activity as it influences the compound's solubility, stability, and interaction with biological molecules.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₀N₂O₂ |
| Molecular Weight | 212.29 g/mol |
| CAS Number | 1931962-94-5 |
| Purity | 97% |
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It is believed to modulate the activity of these targets by binding to their active sites or altering their conformation, leading to changes in biochemical pathways and cellular processes.
Interaction Studies
Preliminary studies indicate that this compound may act as an inhibitor for certain enzymes involved in disease pathways, potentially offering therapeutic benefits in treating conditions such as neurodegenerative diseases or cancer.
Case Studies and Research Findings
Recent research has highlighted several key findings regarding the biological activity of this compound:
- Enzyme Inhibition : Studies have shown that this compound exhibits inhibitory effects on specific proteases and kinases, which are crucial in various signaling pathways .
- Receptor Modulation : The compound has been investigated for its ability to modulate neurotransmitter receptors, suggesting potential applications in neuropharmacology .
- Therapeutic Applications : Due to its unique structure and biological properties, there is ongoing research into its use as a scaffold for developing new therapeutic agents targeting various diseases .
Comparative Analysis
This compound shares structural similarities with other bicyclic compounds but possesses unique characteristics that differentiate its biological activity:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Tert-butyl (1S,4S)-(-)-2,5-diazabicyclo[2.2.1]heptane | Similar bicyclic structure | Moderate enzyme inhibition |
| Tert-butyl (1S,4R)-(-)-2-azabicyclo[3.3.0]octane | Different functional groups | Limited receptor interaction |
Q & A
Q. What are the primary synthetic routes for Tert-butyl N-[(1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-YL]carbamate?
The compound is synthesized via multi-step routes involving carbamate formation with bicyclic amines. Key methods include:
- N-Acylation : Reacting 7-azabicyclo[2.2.1]heptane derivatives with tert-butyl carbamoyl chloride under basic conditions (e.g., Et₃N in THF). This method achieves moderate yields (~36%) but requires careful purification due to byproducts .
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for functionalized derivatives, as demonstrated in the synthesis of tert-butyl intermediates in kinase inhibitor research .
- Stereoselective Synthesis : Intramolecular cyclization of epoxides or strained intermediates to control stereochemistry, critical for preserving the (1S,4S,7S) configuration .
Q. Which analytical techniques are critical for structural confirmation?
- NMR Spectroscopy : ¹H/¹³C NMR resolves stereochemistry and confirms the bicyclic framework. For example, δ 1.95–1.40 ppm (m, 6H) corresponds to strained bicyclic protons .
- Mass Spectrometry (ESI-MS) : Accurate mass determination (e.g., m/z 369.3 [M+H]⁺) validates molecular formula .
- X-ray Crystallography : Definitive stereochemical assignment, as misassigned configurations (e.g., exo vs. endo) were corrected via crystallographic data .
Advanced Research Questions
Q. How does stereochemistry impact biological activity in related azabicyclo compounds?
Stereochemistry critically modulates receptor binding. For example:
- (1S,3S,4R)-2-azabicyclo[2.2.1]heptane (Compound [32]) showed IC₅₀ = 77.57 µM against a target enzyme, while the (1S,4S,5R)-2-azabicyclo[3.2.1]octane analogue (Compound [33]) achieved IC₅₀ = 6.25 µM due to enhanced conformational rigidity .
- Enantiomeric purity (>97%) is essential for pharmacological studies, as impurities can reduce binding affinity by 10–100× .
Q. What challenges arise in crystallographic refinement of this compound?
- Strained Bicyclic Framework : High thermal motion in the azabicyclo[2.2.1]heptane core complicates electron density mapping. SHELXL refinement with restraints on bond lengths/angles is recommended .
- Disorder in tert-Butyl Groups : The bulky tert-butyl moiety often exhibits rotational disorder. Strategies include:
- Low-temperature data collection (100 K) to reduce thermal motion.
- TWINABS for handling twinned crystals, common in bicyclic systems .
Q. How can synthesis bottlenecks (e.g., low yields) be mitigated?
- Catalyst Optimization : Replacing PtO₂ (used in early routes ) with Pd/C or Ni catalysts improves yield (e.g., from 18% to 50% in hydrogenation steps).
- Microwave-Assisted Synthesis : Reduces reaction time for cyclization steps (e.g., from 12 h to 30 min) while maintaining enantiomeric excess (>99%) .
- Chiral Chromatography : Resolves diastereomers post-synthesis, critical for isolating the (1S,4S,7S) isomer .
Methodological Insights
Q. How are rotational barriers in N-acyl derivatives analyzed?
Variable-temperature NMR (VT-NMR) measures energy barriers (ΔG‡) for N–CO bond rotation. For example:
- Acetyl Derivative : ΔG‡ = 10.8 kcal/mol (lower than unstrained analogues due to ring strain) .
- Nitroso Derivative : ΔG‡ = 6.5 kcal/mol, indicating reduced steric hindrance .
| Derivative | ΔG‡ (kcal/mol) | Technique |
|---|---|---|
| Acetyl | 10.8 | VT-NMR |
| Nitroso | 6.5 | VT-NMR |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
